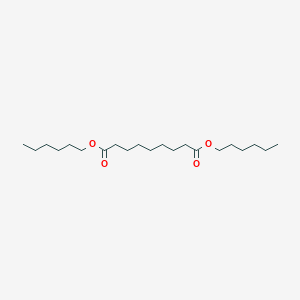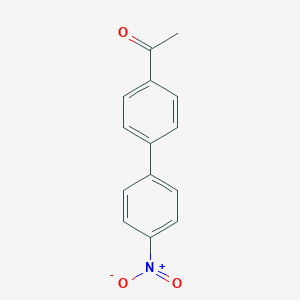
4-Acetyl-4'-nitrobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-4'-nitrobiphenyl, also known as ANB, is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the family of nitroarenes, which are known for their diverse applications in various fields of science. ANB has been used in the synthesis of other organic compounds, as well as in the study of biochemical and physiological effects on living organisms.
Mécanisme D'action
4-Acetyl-4'-nitrobiphenyl is known to undergo reduction reactions in the presence of reducing agents, such as enzymes and metal ions. The reduction products of 4-Acetyl-4'-nitrobiphenyl have been shown to be highly reactive, and can interact with biological molecules, such as DNA and proteins, leading to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
4-Acetyl-4'-nitrobiphenyl has been shown to exhibit a range of biochemical and physiological effects, including mutagenicity, genotoxicity, and carcinogenicity. It has also been shown to cause oxidative stress and inflammation in living organisms. However, the exact mechanisms underlying these effects are still not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
4-Acetyl-4'-nitrobiphenyl has several advantages for use in lab experiments, including its high solubility in organic solvents, and its ability to undergo reduction reactions in the presence of reducing agents. However, 4-Acetyl-4'-nitrobiphenyl is also known to be highly toxic and can pose a risk to researchers if not handled properly. Additionally, the range of effects exhibited by 4-Acetyl-4'-nitrobiphenyl can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 4-Acetyl-4'-nitrobiphenyl. One area of research is the development of new synthetic methods for 4-Acetyl-4'-nitrobiphenyl and its derivatives. Another area of research is the investigation of the mechanisms underlying the biochemical and physiological effects of 4-Acetyl-4'-nitrobiphenyl, with the aim of developing new therapies for diseases such as cancer. Additionally, the development of new analytical methods for the detection of 4-Acetyl-4'-nitrobiphenyl in environmental samples is an important area of research, given the potential impact of nitroarenes on human health and the environment.
Conclusion:
4-Acetyl-4'-nitrobiphenyl is a unique chemical compound that has been widely used in scientific research due to its diverse applications. It has been used in the synthesis of other organic compounds, as well as in the study of biochemical and physiological effects on living organisms. While 4-Acetyl-4'-nitrobiphenyl has several advantages for use in lab experiments, its toxicity and range of effects can make it difficult to interpret experimental results. There are several future directions for the study of 4-Acetyl-4'-nitrobiphenyl, including the development of new synthetic methods, investigation of the mechanisms underlying its effects, and the development of new analytical methods for detection.
Applications De Recherche Scientifique
4-Acetyl-4'-nitrobiphenyl has been widely used in scientific research due to its unique properties. It has been used as a starting material in the synthesis of other organic compounds, such as dyes and pharmaceuticals. It has also been used in the study of enzyme-catalyzed reactions, as well as in the development of analytical methods for the detection of nitroarenes in environmental samples.
Propriétés
Numéro CAS |
135-69-3 |
|---|---|
Nom du produit |
4-Acetyl-4'-nitrobiphenyl |
Formule moléculaire |
C14H11NO3 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
1-[4-(4-nitrophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H11NO3/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(17)18/h2-9H,1H3 |
Clé InChI |
CVSGKJVJFSEPSO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Autres numéros CAS |
135-69-3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

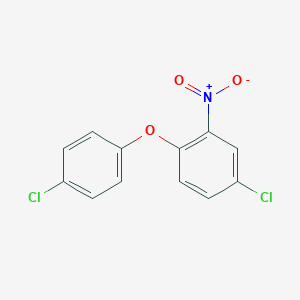
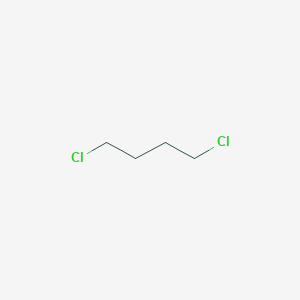
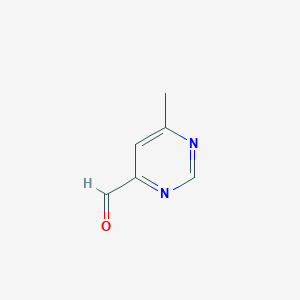
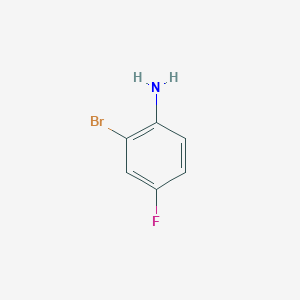
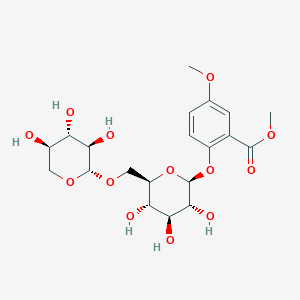
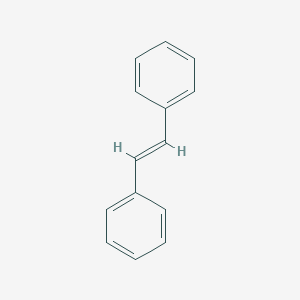
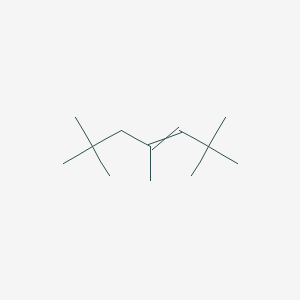
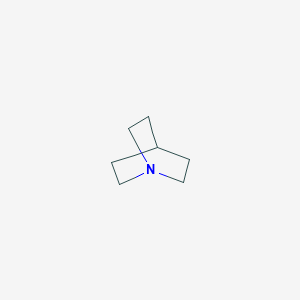
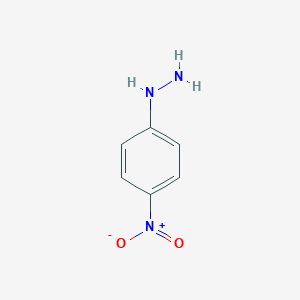
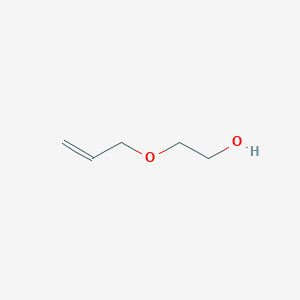
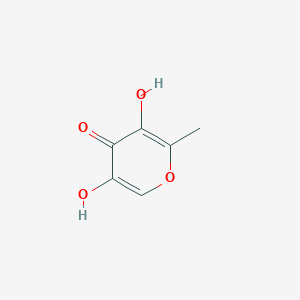
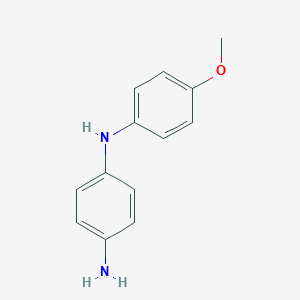
![6-Azoniaspiro[5.6]dodecane](/img/structure/B89609.png)
